(R)-N-alpha-Acetyl-allylglycine

Descripción general

Descripción

Sulfuric acid is a colorless oily liquid. It is soluble in water with release of heat. It is corrosive to metals and tissue. It will char wood and most other organic matter on contact, but is unlikely to cause a fire. Density 15 lb / gal. Long term exposure to low concentrations or short term exposure to high concentrations can result in adverse health effects from inhalation. It is used to make fertilizers and other chemicals, in petroleum refining, in iron and steel production, and for many other uses. Rate of onset: Immediate Persistence: Hours, days Odor threshold: Source/use/other hazard: Battery/dyes/paper/glue/metals industries; volcanic gas; toxic fumes when heated.

Sulfuric acid is a sulfur oxoacid that consists of two oxo and two hydroxy groups joined covalently to a central sulfur atom. It has a role as a catalyst. It is a conjugate acid of a hydrogensulfate.

Sulfuric acid, spent appears as a black oily liquid. Corrosive to metals and tissue. Density 15 lb /gal.

Mecanismo De Acción

Sulfuric acid aerosol toxicity is dependent on the hydrogen ion content of the aerosol. One mechanism by which sulfuric acid may produce its toxicity is by changing extracellular and intracellular pH. There is evidence that pH plays a critical role in growth control and cell differentiation, and that disrupting the control of pH may lead to adverse effects ... A sufficiently low pH is genotoxic to some cell systems. Therefore, a significant change in pH produced by sulfuric acid exposure could potentially lead to cellular changes if hydrogen ions reached susceptible targets. A preliminary in vitro study that exposed a human tracheal epithelial cell line to sulfuric acid aerosols of 0.75, 1.4, or 3.28 um for 10 minutes revealed that intracellular pH decreased, and, that at equal mass concentrations, the change in pH was greater for the smaller particle sizes.

Mechanisms of sulfuric acid-induced pulmonary injury have been studied. Atropine was administered to 12 guinea pigs in order to inhibit reflex-mediated bronchoconstriction and the animals were exposed to 32.6 mg/cu m sulfuric acid aerosol (MMAD /mass median aerodynamic diameter/ 1.0 um, relative humidity 70-90%) for 4 hr ... Unlike guinea pigs who were exposed to sulfuric acid without atropine pre-treatment, the atropine-treated animals had no signs of pulmonary injury, such as epithelial desquamation. It was concluded that pulmonary injury following sulfuric acid exposure may be due in part to mechanical forces generated during reflex-mediated bronchoconstriction.

The genotoxic effects of significantly lowered pH may contribute to the ability of sulfuric acid to produce respiratory tract tumors. It has also been postulated that sulfuric acid may promote carcinogenesis by inducing chronic tissue irritation ... Chronic inflammation results in the release of free radicals which have a genotoxic action. In addition, chronic inflammation may increase susceptibility to infection which may contribute to a carcinogenic response. However, the mechanism of carcinogenesis remains to be proven.

The effects of sulfuric acid are the result of the H+ ion (local deposition of H+, pH change) rather than an effect of the sulfate ion. Sulfuric acid per se is not expected to be absorbed or distributed throughout the body. The acid will rapidly dissociate and the anion will enter the body electrolyte pool, and will not play a specific toxicological role.

Actividad Biológica

(R)-N-alpha-Acetyl-allylglycine (also known as N-acetyl-allylglycine) is a non-canonical amino acid that has garnered attention due to its potential biological activities and applications in various fields, particularly in biochemistry and pharmacology. This article explores the compound's biological activity, focusing on its enzymatic interactions, antimicrobial properties, and potential therapeutic uses.

This compound is characterized by its unique structure, which includes an acetyl group attached to the nitrogen of the glycine backbone and an allyl group. This modification enhances its reactivity and interaction with various biological systems.

Enzymatic Interactions

Recent studies have highlighted the role of this compound in enzymatic reactions. For instance, it has been shown to act as a substrate for specific γ-synthases, which catalyze stereoselective reactions leading to the formation of γ-branched non-canonical amino acids. The enzyme from Caldicellulosiruptor hydrothermalis (CahyGS) demonstrated high substrate promiscuity with this compound, facilitating the production of valuable thioether-containing compounds .

Table 1: Enzymatic Activity of CahyGS with Various Substrates

| Substrate | Reaction Type | Yield (%) | Reference |

|---|---|---|---|

| L-allylglycine | γ-addition | High | |

| This compound | Stereoselective γ-addition | Moderate |

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against various bacterial strains. Its mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis. In studies involving synthetic antimicrobial peptides that incorporate similar non-canonical amino acids, it was noted that modifications to the peptide structure could enhance antibacterial efficacy without increasing toxicity to mammalian cells .

Case Study: Antimicrobial Activity Assessment

In a comparative study, several peptides containing this compound were tested against both Gram-positive and Gram-negative bacteria:

- Minimum Inhibitory Concentration (MIC) values were determined for different bacterial strains.

Table 2: Antimicrobial Activity of Peptides Containing this compound

| Bacterial Strain | MIC (µM) | Remarks |

|---|---|---|

| Escherichia coli | 8 | Effective against resistant strains |

| Staphylococcus aureus | 4 | Rapid membrane permeabilization |

| Candida albicans | 16 | Moderate activity |

The results indicate that peptides incorporating this compound are effective in inhibiting bacterial growth and may serve as templates for developing new antimicrobial agents .

Therapeutic Applications

The biological activity of this compound extends into therapeutic realms. Its structural similarity to natural amino acids allows it to participate in metabolic pathways, potentially influencing processes such as protein synthesis and cellular signaling. Research indicates that this compound may play a role in modulating immune responses or acting as a precursor for bioactive peptides .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

(R)-N-alpha-Acetyl-allylglycine is utilized in the development of novel pharmaceuticals due to its ability to modify peptide structures. Its incorporation into peptides can enhance biological activity or alter pharmacokinetics.

- Drug Design : The compound is employed in the synthesis of peptide-based drugs, particularly those targeting specific receptors or enzymes. For instance, NcAAs like this compound can improve the selectivity and efficacy of peptide ligands for therapeutic targets .

- Antibiotic Development : Research indicates that NcAAs are instrumental in creating new antibiotics by incorporating them into non-ribosomal peptide synthetases. This approach allows for the design of peptides with enhanced antimicrobial properties, potentially overcoming resistance issues associated with traditional antibiotics .

Biocatalysis and Enzyme Engineering

The unique structural characteristics of this compound make it an attractive substrate for biocatalysis.

- Enzyme Substrate : Studies have shown that enzymes can utilize this compound in various reactions, including stereoselective transformations. For example, certain γ-synthases have demonstrated high substrate promiscuity when reacting with allylglycine derivatives, facilitating the production of novel non-canonical amino acids .

- Protein Engineering : The incorporation of this compound into proteins can enhance their stability and activity. Genetic engineering techniques enable the site-specific incorporation of NcAAs into proteins, allowing researchers to create enzymes with improved catalytic efficiency or altered substrate specificity .

Structure-Activity Relationship Studies

Understanding how modifications to peptide structures affect their biological activity is crucial in drug development.

- SAR Analysis : The inclusion of this compound in peptides allows researchers to conduct structure-activity relationship studies effectively. By systematically varying the composition of peptides, scientists can identify key residues that enhance binding affinity or biological activity against specific targets .

Case Study 1: Antibiotic Development

A recent study explored the incorporation of this compound into antimicrobial peptides. The modified peptides exhibited significantly enhanced activity against resistant bacterial strains compared to their unmodified counterparts. This case highlights the potential for NcAAs to contribute to antibiotic discovery efforts.

Case Study 2: Enzyme Engineering

In another investigation, researchers engineered a γ-synthase enzyme to utilize this compound as a substrate. The resulting enzyme variant displayed improved catalytic properties, demonstrating the utility of NcAAs in developing biocatalysts for industrial applications.

Propiedades

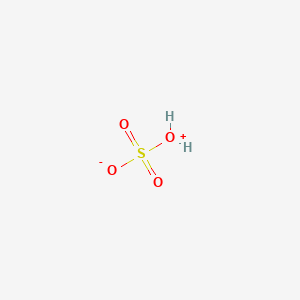

IUPAC Name |

(2R)-2-acetamidopent-4-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3/c1-3-4-6(7(10)11)8-5(2)9/h3,6H,1,4H2,2H3,(H,8,9)(H,10,11)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTNLDKHXFVSKCF-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC=C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H](CC=C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101287369 | |

| Record name | (2R)-2-(Acetylamino)-4-pentenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101287369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121786-40-1 | |

| Record name | (2R)-2-(Acetylamino)-4-pentenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121786-40-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R)-2-(Acetylamino)-4-pentenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101287369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.